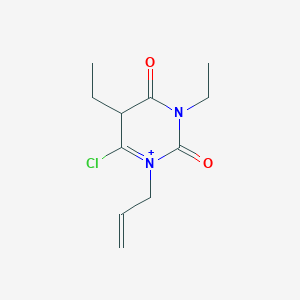![molecular formula C27H29F3O6S B14786513 Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluticasone furoate is a synthetic glucocorticoid used primarily as an anti-inflammatory agent. It is commonly administered via inhalation or nasal spray to treat conditions such as asthma and allergic rhinitis. This compound is known for its high affinity for glucocorticoid receptors, making it effective in reducing inflammation and associated symptoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluticasone furoate is synthesized through a multi-step process involving several key intermediatesThe reaction conditions often involve the use of strong acids, bases, and various solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of fluticasone furoate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into various dosage forms, such as nasal sprays and inhalers .
Analyse Des Réactions Chimiques
Types of Reactions: Fluticasone furoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are particularly relevant, given the presence of fluorine atoms in the molecule
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products:
Applications De Recherche Scientifique
Fluticasone furoate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glucocorticoid receptor interactions and the effects of fluorination on steroid activity.
Biology: Research focuses on its anti-inflammatory properties and its role in modulating immune responses.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: The compound is utilized in the development of new pharmaceutical formulations and delivery systems .
Mécanisme D'action
Fluticasone furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes and suppress the expression of pro-inflammatory genes. This results in a reduction of inflammation and associated symptoms .
Comparaison Avec Des Composés Similaires
Fluticasone propionate: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A corticosteroid used for similar indications but with distinct molecular structure and receptor affinity.
Beclometasone dipropionate: Another inhaled corticosteroid with comparable therapeutic uses
Uniqueness: Fluticasone furoate is unique due to its high binding affinity for glucocorticoid receptors and its prolonged duration of action, allowing for once-daily dosing. This makes it particularly effective for long-term management of chronic respiratory conditions .
Propriétés
Formule moléculaire |
C27H29F3O6S |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14?,16?,17?,19?,21?,24-,25-,26-,27-/m0/s1 |
Clé InChI |
XTULMSXFIHGYFS-RCXXPBARSA-N |
SMILES isomérique |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


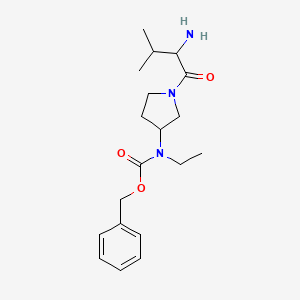
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
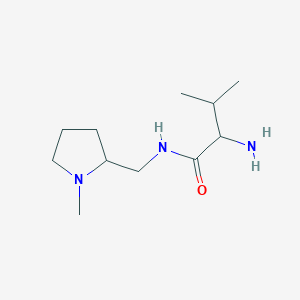
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
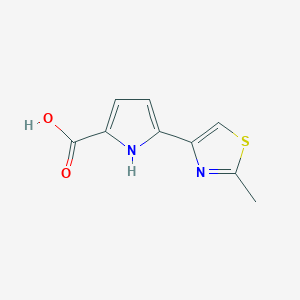
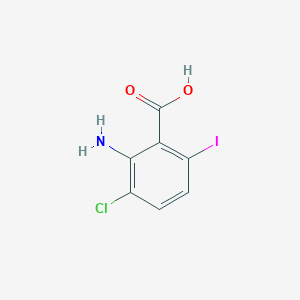
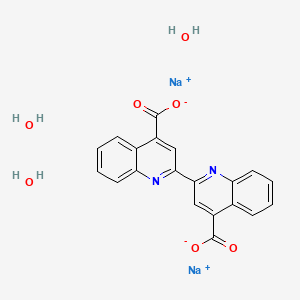

![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
